Methyl 2,2-dichloropent-4-enoate

Description

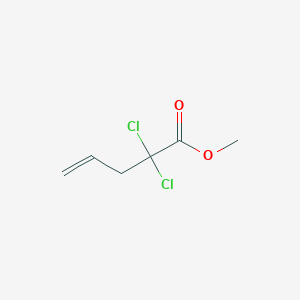

Methyl 2,2-dichloropent-4-enoate is an organochlorine ester characterized by a pent-4-enoate backbone substituted with two chlorine atoms at the C2 position and a methyl ester group at the terminal carboxylate. Its dichlorinated structure enhances electrophilicity at the α-carbon, making it a candidate for nucleophilic substitution or elimination reactions.

Properties

CAS No. |

55039-88-8 |

|---|---|

Molecular Formula |

C6H8Cl2O2 |

Molecular Weight |

183.03 g/mol |

IUPAC Name |

methyl 2,2-dichloropent-4-enoate |

InChI |

InChI=1S/C6H8Cl2O2/c1-3-4-6(7,8)5(9)10-2/h3H,1,4H2,2H3 |

InChI Key |

IMAJXQAMWLQHQN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC=C)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-dichloropent-4-enoate can be synthesized through several methods. One common approach involves the chlorination of methyl pent-4-enoate. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 2-position.

Another method involves the addition of dichlorocarbene to methyl pent-4-enoate. This reaction can be carried out using chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH) to generate the dichlorocarbene intermediate, which then reacts with the double bond of the pent-4-enoate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dichloropent-4-enoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

Addition Reactions: The double bond in the pent-4-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Addition: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in the presence of solvents like dichloromethane (CH2Cl2).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

- **

Comparison with Similar Compounds

Ethyl 2,2-Difluoropent-4-enoate (CAS 110482-96-7)

Structural Differences :

- Ester Group : Ethyl ester vs. methyl ester in the target compound.

- Halogen Substitution: Two fluorine atoms at C2 vs. two chlorine atoms in methyl 2,2-dichloropent-4-enoate.

Functional Implications :

- Electrophilicity : Fluorine’s higher electronegativity but smaller atomic radius compared to chlorine may reduce steric hindrance while maintaining strong electron-withdrawing effects. This could alter reaction kinetics in nucleophilic substitutions.

Data Gaps :

- No spectral or safety data for Ethyl 2,2-difluoropent-4-enoate are provided in the evidence .

Methyl Esters of Diterpenic Acids (e.g., Sandaracopimaric Acid Methyl Ester)

Structural Context :

- Backbone Complexity: Sandaracopimaric acid methyl ester (, Compound 4) features a diterpene skeleton with a methyl ester group, unlike the simpler aliphatic chain of this compound .

- Functional Groups : The absence of halogen substituents in diterpenic esters reduces electrophilicity but enhances stability under acidic or oxidative conditions.

Halogenated Aliphatic Esters (General Class)

Key Comparisons :

| Property | This compound | Ethyl 2,2-Difluoropent-4-enoate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|---|

| Halogen Type | Cl⁻ (two atoms) | F⁻ (two atoms) | None |

| Ester Group | Methyl | Ethyl | Methyl |

| Backbone | Aliphatic, unsaturated | Aliphatic, unsaturated | Diterpenic, polycyclic |

| Reactivity | High (Cl⁻ enhances electrophilicity) | Moderate (F⁻ less bulky) | Low (non-halogenated) |

| Natural Occurrence | Synthetic | Synthetic | Natural (plant resin) |

Research Findings and Limitations

- Gaps in Data: The provided evidence lacks direct studies on this compound, requiring extrapolation from analogs.

- Safety and Handling: No storage, transportation, or toxicity data are available for this compound or its difluoro analog in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.